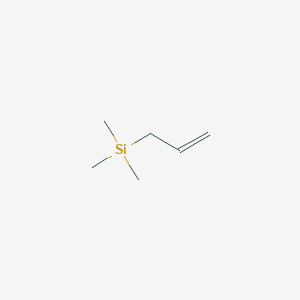

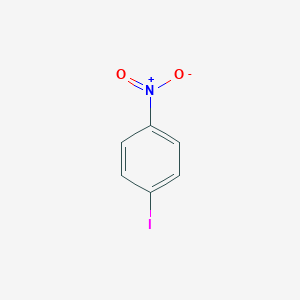

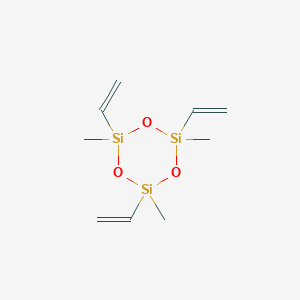

![molecular formula C8H6N2O B147197 Imidazo[1,2-A]pyridine-8-carbaldehyde CAS No. 136117-74-3](/img/structure/B147197.png)

Imidazo[1,2-A]pyridine-8-carbaldehyde

Descripción general

Descripción

Imidazo[1,2-A]pyridine-8-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 146.15 .

Synthesis Analysis

Imidazo[1,2-A]pyridine-8-carbaldehyde can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis

The InChI code for Imidazo[1,2-A]pyridine-8-carbaldehyde is 1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Imidazo[1,2-A]pyridine-8-carbaldehyde can undergo various chemical reactions. The compound can be functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyridine-8-carbaldehyde is a solid substance . It has a molecular weight of 146.15 and is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Materials Science

Application Summary

Imidazo[1,2-A]pyridine-8-carbaldehyde shows potential in materials science due to its structural characteristics, which can be leveraged in the development of new materials with unique properties .

Methods and Experimental Procedures

The compound is used in the synthesis of various materials through processes like condensation reactions, multicomponent reactions, and oxidative coupling. These methods often require precise control of reaction conditions such as temperature and pH .

Results and Outcomes

The synthesized materials exhibit properties like enhanced durability, electrical conductivity, and thermal stability. Quantitative data often include measurements of material strength, conductivity levels, and resistance to environmental stressors .

Pharmaceutical Field

Application Summary

In pharmaceuticals, Imidazo[1,2-A]pyridine-8-carbaldehyde serves as a precursor for the synthesis of compounds with a wide range of bioactivities, including antiviral, antibacterial, and anticancer properties .

Methods and Experimental Procedures

The compound is incorporated into drug molecules using various synthetic routes, including aminooxygenation and hydroamination reactions.

Results and Outcomes

The resulting drugs are tested for their therapeutic potential, with outcomes including successful inhibition of target pathogens or cancer cells. Clinical trials provide statistical analyses

Agriculture

Application Summary

In agriculture, Imidazo[1,2-A]pyridine-8-carbaldehyde is explored for its potential as a pesticide due to its chemical properties that may inhibit the growth of certain pests .

Methods and Experimental Procedures

The compound is tested in various concentrations and formulations to assess its effectiveness against a range of agricultural pests. Field trials and controlled environment tests are conducted to determine optimal application methods .

Results and Outcomes

Early results suggest a reduction in pest populations and improved crop yields. Data includes pest mortality rates, crop health metrics, and yield comparisons .

Chemical Synthesis

Application Summary

This compound is a versatile intermediate in chemical synthesis, used to create a wide array of chemical products, including pharmaceuticals, dyes, and polymers .

Methods and Experimental Procedures

It is employed in reactions such as condensation, multicomponent reactions, and oxidative coupling, often under controlled conditions to ensure high yields and product purity .

Results and Outcomes

The synthesized products are characterized using spectroscopic methods, and yields are quantified to evaluate the efficiency of the synthesis processes .

Environmental Science

Application Summary

Imidazo[1,2-A]pyridine-8-carbaldehyde is being studied for its role in environmental remediation, particularly in the degradation of pollutants .

Methods and Experimental Procedures

The compound is used in catalytic systems or as a part of sensor mechanisms to detect and break down environmental contaminants .

Results and Outcomes

Findings include the successful detection and reduction of pollutants, with measurements of contaminant levels before and after treatment .

Food Industry

Application Summary

The food industry investigates the use of Imidazo[1,2-A]pyridine-8-carbaldehyde as a preservative or flavoring agent due to its antimicrobial properties .

Methods and Experimental Procedures

Food samples are treated with the compound, and its effects on shelf-life, taste, and microbial growth are assessed through various analytical techniques .

Results and Outcomes

Results show potential for extending food shelf-life and enhancing flavors while maintaining safety standards .

Veterinary Medicine

Application Summary

In veterinary medicine, the compound is evaluated for its therapeutic effects against animal-specific diseases, particularly parasitic infections .

Methods and Experimental Procedures

Clinical trials are conducted on animals to determine the efficacy and safety of medications derived from Imidazo[1,2-A]pyridine-8-carbaldehyde .

Results and Outcomes

Promising results include the effective treatment of infections with minimal side effects, supported by clinical data and statistical analyses .

Nanotechnology

Application Summary

The compound’s unique properties are exploited in nanotechnology for the creation of novel nanomaterials with specific functions .

Methods and Experimental Procedures

Imidazo[1,2-A]pyridine-8-carbaldehyde is used in the synthesis of nanoparticles and nanostructures through various chemical processes .

Results and Outcomes

Nanomaterials exhibit desirable characteristics such as increased reactivity, strength, or electrical conductivity, with detailed analyses provided by nanoscale imaging and measurement techniques .

This analysis provides a detailed overview of the diverse applications of Imidazo[1,2-A]pyridine-8-carbaldehyde across different scientific fields, showcasing its versatility and potential for innovation.

Antiviral Research

Application Summary

Imidazo[1,2-A]pyridine-8-carbaldehyde has been identified as a potential framework for developing antiviral agents, particularly as inhibitors of HIV-1 reverse transcriptase .

Methods and Experimental Procedures

The compound is used to synthesize novel derivatives through chemical reactions that are designed to interact with viral enzymes. These reactions are often carried out under inert conditions to prevent unwanted side reactions .

Results and Outcomes

Derivatives of Imidazo[1,2-A]pyridine-8-carbaldehyde have shown inhibitory effects on HIV-1 reverse transcriptase in preliminary studies, suggesting potential for further development into antiviral drugs .

Anti-Inflammatory Agents

Application Summary

Research has explored the use of Imidazo[1,2-A]pyridine-8-carbaldehyde in the development of anti-inflammatory agents, targeting pathways such as p38 MAP kinase .

Methods and Experimental Procedures

The compound is incorporated into molecules that can modulate inflammatory responses. These molecules are synthesized using techniques that ensure high specificity and potency .

Results and Outcomes

Initial tests indicate that these molecules can effectively reduce inflammation markers in cellular models, providing a basis for potential therapeutic applications .

Cell Cycle Regulation

Application Summary

Imidazo[1,2-A]pyridine-8-carbaldehyde derivatives have been studied for their role in cell cycle regulation, acting as inhibitors of cyclin-dependent kinases .

Methods and Experimental Procedures

The synthesis of these derivatives involves careful design to ensure they can interact with the target kinases. The synthesis process is monitored to achieve high yield and purity .

Results and Outcomes

These compounds have demonstrated the ability to influence cell cycle progression in preclinical models, which could be beneficial in treating diseases characterized by uncontrolled cell growth .

Catalysis

Application Summary

The chemical structure of Imidazo[1,2-A]pyridine-8-carbaldehyde makes it suitable for use as a catalyst in various organic reactions, enhancing reaction rates and selectivity .

Methods and Experimental Procedures

It is used in catalytic amounts to facilitate reactions such as cross-coupling and oxidation reactions. The conditions are optimized to maximize the catalytic activity .

Results and Outcomes

Reactions using this compound as a catalyst show improved yields and selectivity, with reduced reaction times and milder conditions .

Neurodegenerative Diseases

Application Summary

Compounds based on Imidazo[1,2-A]pyridine-8-carbaldehyde are being investigated for their potential to treat neurodegenerative diseases by protecting neuronal cells .

Safety And Hazards

Imidazo[1,2-A]pyridine-8-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Imidazo[1,2-A]pyridine-8-carbaldehyde and related compounds have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds.

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRSZEFZHMVGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451167 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyridine-8-carbaldehyde | |

CAS RN |

136117-74-3 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyridine-8-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.